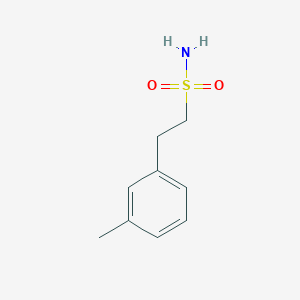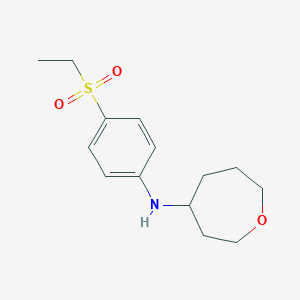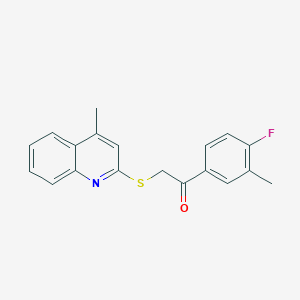
2-(3-Methylphenyl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenyl)ethane-1-sulfonamide, also known as MPEs, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is a sulfonamide derivative that has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-(3-Methylphenyl)ethane-1-sulfonamide is not fully understood. However, studies have shown that 2-(3-Methylphenyl)ethane-1-sulfonamide may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial cell growth and division. In addition, 2-(3-Methylphenyl)ethane-1-sulfonamide may inhibit the activity of enzymes involved in cancer cell growth and division, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-(3-Methylphenyl)ethane-1-sulfonamide have been shown to have a range of biochemical and physiological effects. Studies have shown that 2-(3-Methylphenyl)ethane-1-sulfonamide can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial cell growth and division. In addition, 2-(3-Methylphenyl)ethane-1-sulfonamide have been shown to inhibit the activity of enzymes involved in cancer cell growth and division, leading to the inhibition of tumor growth. 2-(3-Methylphenyl)ethane-1-sulfonamide have also been shown to have anti-inflammatory effects, reducing inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Methylphenyl)ethane-1-sulfonamide have several advantages for lab experiments. They are relatively easy to synthesize, and their antimicrobial, antitumor, and anti-inflammatory activities make them useful for a range of experiments. However, 2-(3-Methylphenyl)ethane-1-sulfonamide also have some limitations. Their mechanism of action is not fully understood, and their potential toxicity and side effects are not well characterized.
Orientations Futures
There are several future directions for research on 2-(3-Methylphenyl)ethane-1-sulfonamide. One area of research could focus on further elucidating the mechanism of action of 2-(3-Methylphenyl)ethane-1-sulfonamide, particularly with respect to their antimicrobial and antitumor activities. Another area of research could focus on characterizing the potential toxicity and side effects of 2-(3-Methylphenyl)ethane-1-sulfonamide, particularly with respect to their use in humans. Additionally, research could focus on developing new derivatives of 2-(3-Methylphenyl)ethane-1-sulfonamide with improved activity and specificity. Finally, research could focus on exploring the potential applications of 2-(3-Methylphenyl)ethane-1-sulfonamide in other fields, such as materials science or environmental science.
Méthodes De Synthèse
2-(3-Methylphenyl)ethane-1-sulfonamide can be synthesized using different methods, including the reaction of 3-methylbenzenesulfonyl chloride with ethylmagnesium bromide, or the reaction of 3-methylbenzenesulfonyl chloride with 2-aminoethyl ether. The reaction of 3-methylbenzenesulfonyl chloride with ethylmagnesium bromide is a two-step process that involves the formation of a Grignard reagent, which is then reacted with the sulfonyl chloride to yield 2-(3-Methylphenyl)ethane-1-sulfonamide. The reaction of 3-methylbenzenesulfonyl chloride with 2-aminoethyl ether is a one-step process that yields 2-(3-Methylphenyl)ethane-1-sulfonamide directly.
Applications De Recherche Scientifique
2-(3-Methylphenyl)ethane-1-sulfonamide have been studied for their potential applications in medicinal chemistry and pharmacology. Studies have shown that 2-(3-Methylphenyl)ethane-1-sulfonamide have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 2-(3-Methylphenyl)ethane-1-sulfonamide have also been studied for their potential as antitumor agents, as they have been shown to inhibit the growth of cancer cells in vitro. In addition, 2-(3-Methylphenyl)ethane-1-sulfonamide have been studied for their potential as anti-inflammatory agents, as they have been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
2-(3-methylphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8-3-2-4-9(7-8)5-6-13(10,11)12/h2-4,7H,5-6H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCQWMMGIKJEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(m-Tolyl)ethane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7595795.png)

![4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B7595804.png)
![2-[1-(2-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B7595827.png)

![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)
![2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B7595850.png)
![N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7595852.png)



![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)